

Synthesis of 2-(2-nitrovinyl) furan using sodium tert-butoxide catalyst.

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Compound of Interest

Compound Name: Sodium tert-butoxide

Cat. No.: B1324477

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An Application Note and Protocol for the Synthesis of 2-(2-nitrovinyl) furan using **Sodium tert-butoxide** Catalyst

Introduction

2-(2-nitrovinyl) furan is a versatile heterocyclic compound with significant applications in medicinal chemistry and drug development. It serves as a key intermediate in the synthesis of various specialized chemical products.[1][2] The nitrovinyl functional group is particularly noteworthy for its documented potent antimicrobial activity against both gram-positive and gram-negative bacteria.[3] Furthermore, the furan moiety is a core structural component in numerous pharmacologically active compounds, contributing to diverse therapeutic properties including antibacterial, antifungal, antiviral, and anti-inflammatory activities.[4]

This application note details a highly efficient synthesis of 2-(2-nitrovinyl) furan via the Henry condensation of 2-furaldehyde and nitromethane. The protocol utilizes **sodium tert-butoxide** as a catalyst, which offers significant advantages over traditional methods that employ catalysts like sodium hydroxide or isobutylamine.[3][5] This method is characterized by a remarkably short reaction time (15 minutes) at room temperature, avoiding the need for heat or prolonged agitation, and exclusively yielding the trans-isomer upon neutralization.[3][5]

Reaction Scheme

The synthesis proceeds through a base-catalyzed nitroaldol (Henry) reaction, followed by dehydration to yield the final product.

- Reactants: 2-Furaldehyde + Nitromethane
- Catalyst: **Sodium tert-butoxide** (t-BuONa)
- Product: 2-(2-nitrovinyl) furan

Quantitative Data Summary

The physical, spectroscopic, and reaction parameters for the synthesis of 2-(2-nitrovinyl) furan are summarized below.

Table 1: Physical and Chemical Properties

Property	Value	Reference
Molecular Formula	C₆H₅NO₃	[6] [7]
Molecular Weight	139.11 g/mol	[6] [8] [9]
Appearance	Crystalline yellow solid	[1] [10]
Melting Point	68-70 °C	[1] [2] [10]

| CAS Number | 699-18-3 |[\[6\]](#)[\[7\]](#) |

Table 2: Spectroscopic Characterization Data

Spectroscopy	Chemical Shift (δ, ppm)	Reference
¹ H NMR	δ 7.45, δ 7.55, δ 7.8, δ 6.5, δ 6.9	[3] [5]

| ¹³C NMR | δ 146.8, δ 113.6, δ 120.3, δ 147.1, δ 125.7, δ 135.0 |[\[3\]](#)[\[5\]](#) |

Table 3: Comparative Reaction Parameters

Parameter	Sodium tert-butoxide Method	Traditional Methods (e.g., NaOH, isobutylamine)	Reference
Catalyst	Sodium tert-butoxide	Sodium hydroxide, ethanol, isobutylamine	[3][5]
Reaction Time	15 minutes	~5 hours	[3][5][10]
Temperature	Room Temperature (Stirring)	Reflux (Heating)	[3][5]
Agitation	Stirring	Strong agitation required	[3][5]

| Isomer Formed | Exclusively trans-isomer | Mixture may be possible |[3][5] |

Visualized Reaction Pathway and Workflow

The following diagrams illustrate the chemical logic of the Henry reaction and the experimental procedure.

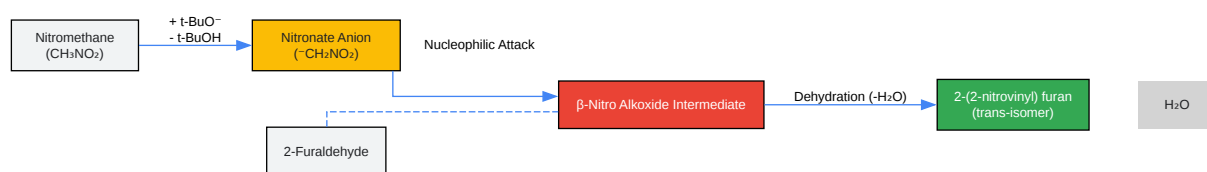


Figure 1: Simplified Henry Reaction Pathway

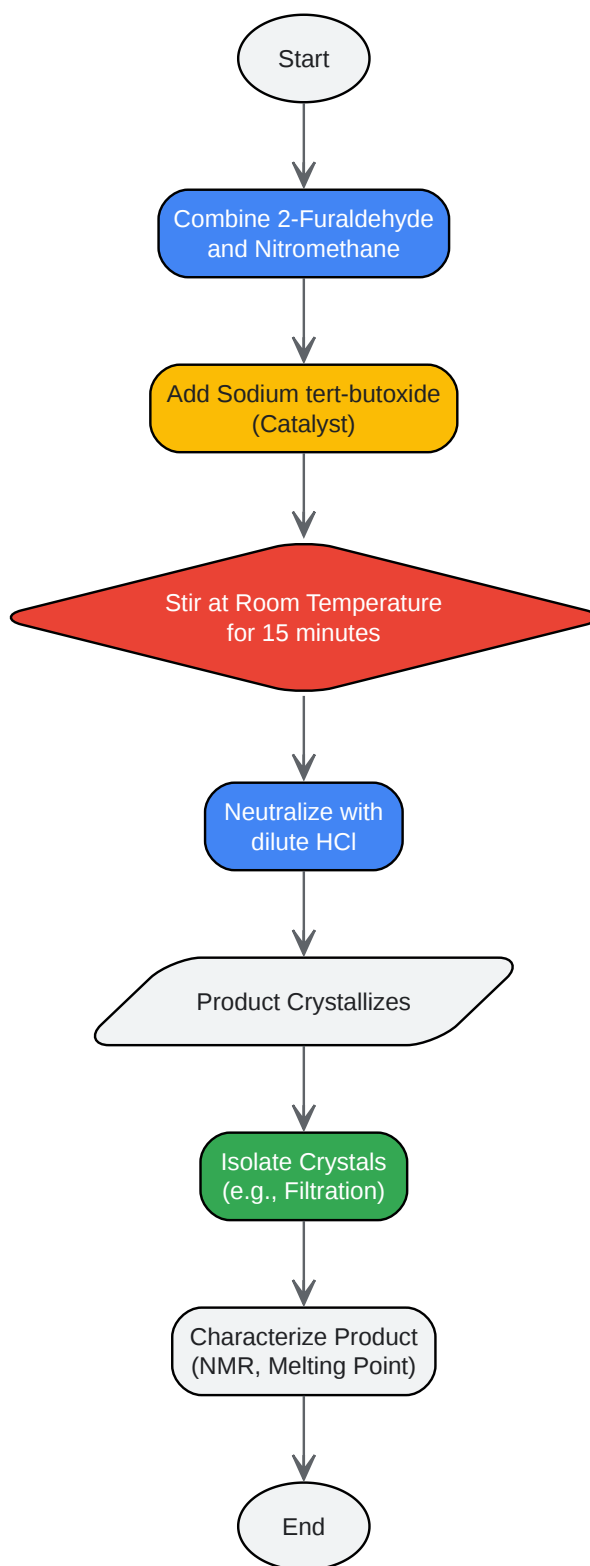


Figure 2: Experimental Workflow Diagram

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